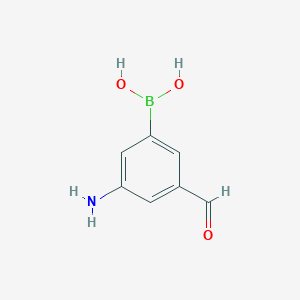
(3-Amino-5-formylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-5-formylphenyl)boronic acid is an organic compound that contains both an amino group and a formyl group attached to a phenyl ring, along with a boronic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Amino-5-formylphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production methods for boronic acids often involve hydroboration, where a B-H bond is added over an alkene or alkyne to produce the corresponding alkyl or alkenylborane. This method is rapid and allows for the extensive exploration of organoborane chemistry .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Amino-5-formylphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new C-N bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides or other electrophiles can be used in the presence of a base or catalyst.
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Alcohols.
Substitution: Amines or other substituted aromatic compounds.
Applications De Recherche Scientifique
(3-Amino-5-formylphenyl)boronic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (3-Amino-5-formylphenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Comparison: (3-Amino-5-formylphenyl)boronic acid is unique due to the presence of both an amino group and a formyl group on the phenyl ring, in addition to the boronic acid group. This combination of functional groups allows for a broader range of chemical reactions and applications compared to similar
Propriétés
Formule moléculaire |
C7H8BNO3 |
|---|---|
Poids moléculaire |
164.96 g/mol |
Nom IUPAC |
(3-amino-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BNO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H,9H2 |
Clé InChI |
RPRHKKPGYDFYRX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)N)C=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13553478.png)

![2-Ethynyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13553507.png)
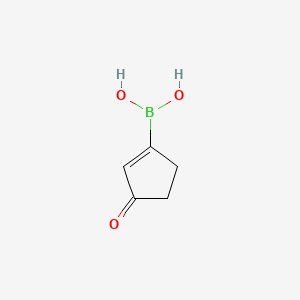


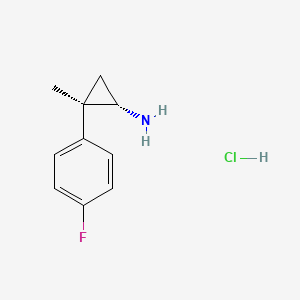
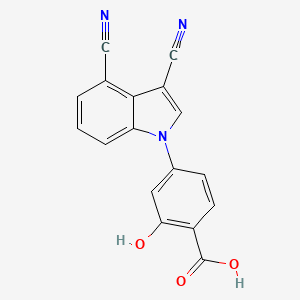
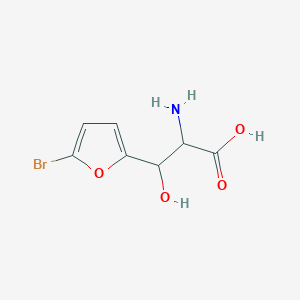
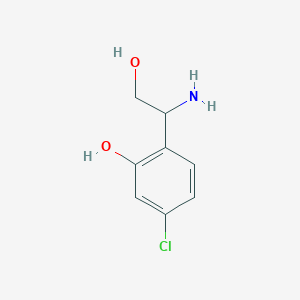
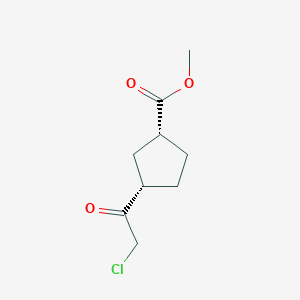
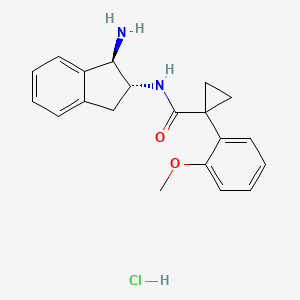
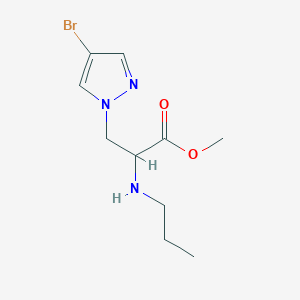
![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile](/img/structure/B13553575.png)
